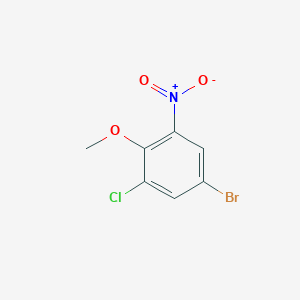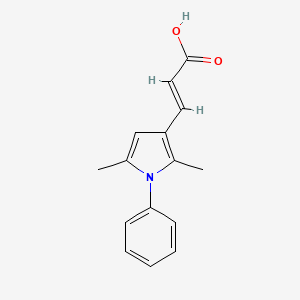
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid” is a pyrrole derivative . Pyrrole is a biologically active scaffold known for its diverse nature of activities .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various tactical approaches . The specific synthesis process for “this compound” is not found in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” involves a pyrrole ring system, which is a five-membered aromatic heterocycle .Aplicaciones Científicas De Investigación
Molecular Recognition and Hydrogen Bonding
Research demonstrates the significant role of hydrogen bonding in molecular recognition processes. A study highlighted the formation of an intermolecularly hydrogen-bonded dimer involving acid−amide interactions, showcasing the relevance of such interactions in molecular recognition and dimer formation in various phases including crystals, solutions, and gas phases (P. Wash et al., 1997).
Catalysis
In the context of catalysis, organocatalytic conjugate additions have been performed with high regio- and enantioselectivity, indicating the potential of related compounds in asymmetric synthesis and catalysis (R. Chowdhury & S. Ghosh, 2009).
Crystallography and Structural Analysis
Crystallographic studies of similar compounds have provided insights into molecular structures, stabilizing interactions, and the potential for developing materials with specific properties. For instance, the crystal structure of a related compound was elucidated, revealing stabilizing N–H⋅⋅⋅O, O–H⋅⋅⋅O, and C–H⋅⋅⋅O hydrogen bonds, underscoring the importance of these interactions in material stability and molecular assembly (Sanjay Kumar et al., 2017).
Electrochemical and Spectroelectrochemical Characterization
Electrochemical studies on derivatized polypyrroles have illustrated the impact of molecular design on properties such as electrochromism, highlighting the applicability of these compounds in developing advanced materials for electronics and sensing technologies (A. K. A. Almeida et al., 2017).
Materials Science and Polymers
In materials science, the synthesis and characterization of polymerizable benzoic acid derivatives have led to the development of liquid-crystalline complexes and polymers with potential applications in nanotechnology and materials engineering (K. Kishikawa et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid is the GATA family of proteins . These proteins are transcription factors that play a crucial role in cell differentiation and development .
Mode of Action
This compound: interacts with its targets by inhibiting the DNA-binding activity of GATA3 and other members of the GATA family . This interaction disrupts the normal function of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of GATA3 by This compound affects the Th2 cell differentiation pathway . This pathway is involved in the immune response, and its disruption can lead to changes in the production of certain cytokines .
Result of Action
The result of the action of This compound is a significant suppression of Th2 cell differentiation without impairing Th1 cell differentiation . This leads to an inhibition of the expression and production of Th2 cytokines .
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-10-13(8-9-15(17)18)12(2)16(11)14-6-4-3-5-7-14/h3-10H,1-2H3,(H,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBJULFMODDSSF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzoyloxy)-N-{[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2679697.png)
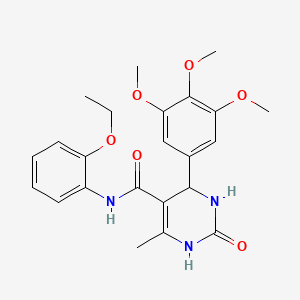
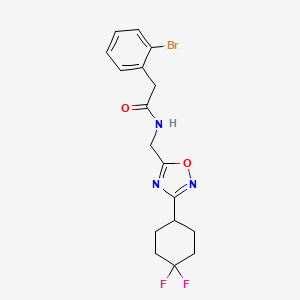
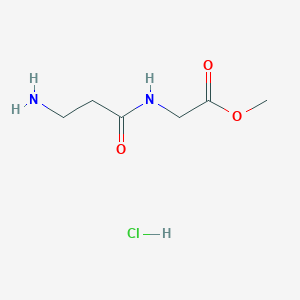

![2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine](/img/structure/B2679707.png)
![ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2679709.png)
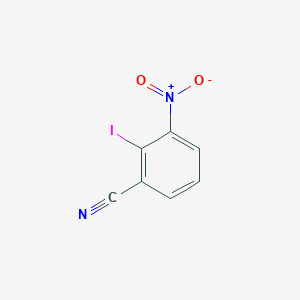
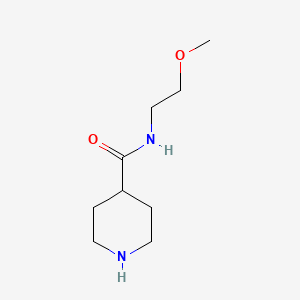


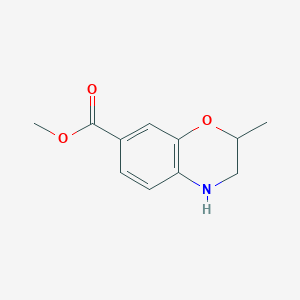
![Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate](/img/structure/B2679716.png)
